Unii-E3T5xxy9HX, also known as AZD-5991, is a potent and selective inhibitor of the anti-apoptotic protein myeloid cell leukemia 1. This compound has garnered attention for its potential in treating various hematological malignancies, particularly multiple myeloma and acute myeloid leukemia. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
The compound is cataloged under the Chemical Abstracts Service number 2143061-81-6 and is documented in several chemical databases, including PubChem. Its molecular structure and properties are accessible through these platforms, providing essential data for researchers and pharmaceutical developers.
AZD-5991 falls under the category of small molecule inhibitors, specifically targeting proteins involved in cell survival pathways. It is classified as an organic compound with a complex molecular structure that includes multiple functional groups.
The synthesis of AZD-5991 involves several key steps, primarily focusing on the formation of a macrocyclic structure. The synthetic route typically includes:
The synthesis process is complex and may require specific reagents and conditions to ensure successful cyclization and functionalization. The use of advanced techniques such as high-performance liquid chromatography is crucial for isolating the desired product from reaction by-products.
The molecular formula of AZD-5991 is . Its structure features a series of interconnected rings and functional groups that contribute to its biological activity.
This detailed structural information aids in understanding its reactivity and interaction with biological targets.
AZD-5991 undergoes various chemical reactions, primarily involving interactions with biological macromolecules such as proteins. Its mechanism of action is centered on the inhibition of myeloid cell leukemia 1, leading to apoptosis in cancer cells.
The reactions can be characterized by their specificity towards target proteins, which often involves conformational changes in the protein structure upon binding. This specificity is crucial for its therapeutic efficacy.
AZD-5991 functions by inhibiting the anti-apoptotic activity of myeloid cell leukemia 1. By binding to this protein, it disrupts its function, leading to increased apoptosis in cancer cells that rely on this survival pathway.
Preclinical studies have shown that AZD-5991 effectively reduces cell viability in various cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.
AZD-5991 is characterized by:
Key chemical properties include:
AZD-5991 has significant scientific uses, particularly in cancer research. Its ability to induce apoptosis makes it a valuable tool for studying cell death mechanisms and developing new cancer therapies. Ongoing clinical trials are exploring its efficacy and safety profile in patients with hematological malignancies, aiming to establish it as a viable treatment option.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3